7H-Pyrrolo[3,4-d]pyrimidine

Kinase Inhibitor Scaffold Optimization Medicinal Chemistry

7H-Pyrrolo[3,4-d]pyrimidine (CAS 271-03-4) is a fully aromatic, bicyclic heterocycle consisting of a pyrrole ring fused to a pyrimidine at the [3,4-d] orientation. With a molecular formula of C6H5N3 and a molecular weight of 119.12 g/mol, this scaffold serves as a versatile intermediate in medicinal chemistry, particularly as an ATP-mimetic core for developing kinase inhibitors.

Molecular Formula C6H5N3
Molecular Weight 119.12 g/mol
CAS No. 271-03-4
Cat. No. B11924302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7H-Pyrrolo[3,4-d]pyrimidine
CAS271-03-4
Molecular FormulaC6H5N3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC1C2=NC=NC=C2C=N1
InChIInChI=1S/C6H5N3/c1-5-2-8-4-9-6(5)3-7-1/h1-2,4H,3H2
InChIKeyOZIBMBKWHGMUQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7H-Pyrrolo[3,4-d]pyrimidine (CAS 271-03-4): A Defined, Aromatic Scaffold for Kinase-Targeted Drug Discovery


7H-Pyrrolo[3,4-d]pyrimidine (CAS 271-03-4) is a fully aromatic, bicyclic heterocycle consisting of a pyrrole ring fused to a pyrimidine at the [3,4-d] orientation . With a molecular formula of C6H5N3 and a molecular weight of 119.12 g/mol, this scaffold serves as a versatile intermediate in medicinal chemistry, particularly as an ATP-mimetic core for developing kinase inhibitors . Its structural similarity to purine nucleotides enables it to act as a privileged scaffold for targeting the ATP-binding site of kinases such as EGFR, Her2, VEGFR2, and CDK2, which are key drivers in oncology research .

Why SAR Is Regioisomer-Specific: The 7H-Pyrrolo[3,4-d]pyrimidine Case


Interchanging 7H-pyrrolo[3,4-d]pyrimidine with its closely related analogs—such as the 4H tautomer (CAS 14458-74-3), the partially saturated 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS 53493-80-4), or even regioisomers like pyrrolo[2,3-d]pyrimidine—risks catastrophic failure in structure-activity relationship (SAR) studies . The [3,4-d] regioisomer possesses a unique nitrogen atom arrangement that dictates its hydrogen-bonding pattern within the ATP-binding pocket of kinases, a feature absent in [2,3-d] and [3,2-d] isomers . Furthermore, the specific oxidation state of the core (fully aromatic 7H form vs. partially saturated dihydro form) directly impacts the scaffold's planarity and its ability to engage in π-π stacking interactions with hinge-region residues, making these compounds pharmacologically non-interchangeable .

Product-Specific Quantitative Differentiation of 7H-Pyrrolo[3,4-d]pyrimidine (CAS 271-03-4)


Oxidation State Dictates Kinase Binding: A Comparison with the Reduced Dihydro Core

The fully aromatic 7H-pyrrolo[3,4-d]pyrimidine (CAS 271-03-4) provides a planar, electron-rich core essential for π-π stacking interactions with the hinge region of kinases. In contrast, the partially saturated 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS 53493-80-4) is a non-aromatic cyclic amine with distinct reactivity and conformational flexibility . This oxidation state difference is critical: the sp2-hybridized C6 and C7 in the 7H compound maintain coplanarity with the pyrimidine ring, whereas the dihydro analog introduces sp3 character at C5 and C6, resulting in a non-planar, partially saturated scaffold . In reported kinase inhibitor optimization campaigns, the aromatic pyrrolo[3,4-d]pyrimidine core has yielded potent ATR inhibitors such as compound 5g, with an IC50 of 0.007 μM, a level of potency that is crucially dependent on the scaffold's aromatic planarity .

Kinase Inhibitor Scaffold Optimization Medicinal Chemistry

Regioisomeric Identity Defines Hinge-Binding Geometry: Pyrrolo[3,4-d] vs. Pyrrolo[2,3-d]pyrimidine as Kinase Scaffolds

The three pyrrolopyrimidine regioisomers—pyrrolo[2,3-d]pyrimidine, pyrrolo[3,2-d]pyrimidine, and pyrrolo[3,4-d]pyrimidine—differ fundamentally in the position of the pyrrole nitrogen relative to the pyrimidine ring fusion . This regioisomeric variation alters the vector and length of the hinge-binding motif, directly impacting kinase inhibition profiles. For example, a pyrrolo[2,3-d]pyrimidine-based PAK4 inhibitor was reported with nanomolar potency , while the pyrrolo[3,4-d]pyrimidine scaffold has demonstrated a distinct kinase inhibition profile, yielding a compound (5g) with an ATR IC50 of 0.007 μM . These regioisomers cannot be substituted for one another without fundamentally altering the pharmacophore geometry .

Regioisomer Comparator Kinase Selectivity MedChem Scaffold

Commercial Purity: 7H-Pyrrolo[3,4-d]pyrimidine (CAS 271-03-4) Offers a Verified NLT 98% Specification

For procurement decisions, the target compound (CAS 271-03-4) is commercially available with a documented purity specification of NLT 98% (Not Less Than 98%) from a major supplier, MolCore, which operates under an ISO-certified quality system . In contrast, the 4H tautomer (CAS 14458-74-3) is listed by most vendors without a published purity guarantee, and the reduced dihydro analog (CAS 53493-80-4) is typically supplied at 95% purity from general catalog vendors . The NLT 98% specification for the 7H compound ensures lot-to-lot consistency that is critical for reproducible structure-activity relationship (SAR) studies.

Chemical Procurement Purity Specification Quality Control

Optimal Application Scenarios for 7H-Pyrrolo[3,4-d]pyrimidine (CAS 271-03-4)


Kinase Inhibitor Lead Generation: ATR-Targeted Oncology Programs

For research groups pursuing novel ATR kinase inhibitors as anticancer agents, the 7H-pyrrolo[3,4-d]pyrimidine core (CAS 271-03-4) provides a validated starting point. As evidenced by the discovery of compound 5g (ATR IC50 = 0.007 μM), this aromatic scaffold is capable of delivering sub-nanomolar potency against ATR when appropriately elaborated . Procuring the correct, fully aromatic 7H-tautomer (CAS 271-03-4) with a verified NLT 98% purity is essential for reproducing these SAR trajectories .

Medicinal Chemistry Scaffold Diversification Using the [3,4-d] Regioisomer

When designing focused libraries around the pyrrolopyrimidine chemotype, the [3,4-d] regioisomer (CAS 271-03-4) provides a complementary hinge-binding geometry to the more commonly exploited [2,3-d] (7-deazapurine) and [3,2-d] (9-deazapurine) systems . This regioisomeric differentiation enables exploration of kinase selectivity space that is inaccessible to the other isomers, making it a valuable tool for medicinal chemists aiming to overcome selectivity challenges in multi-targeted kinase profiles .

Reproducible Biochemical Assays Requiring High-Purity Scaffold

For core facilities and CROs performing biochemical kinase profiling, the availability of CAS 271-03-4 at NLT 98% purity from ISO-certified vendors ensures that observed biological activity can be attributed to the intended compound rather than confounding impurities . This is particularly critical when the scaffold is used as a reference standard or as a starting material for synthesizing probe molecules where even minor impurities can confound dose-response data and lead to erroneous IC50 determinations.

Quote Request

Request a Quote for 7H-Pyrrolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.